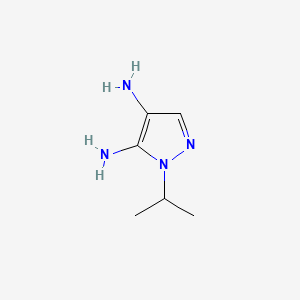
1-Isopropyl-1h-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1h-pyrazole-4,5-diamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and two amino groups at positions 4 and 5. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1h-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of isopropylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative. Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
1-Isopropyl-1h-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1h-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
1-Isopropyl-1h-pyrazole-4,5-diamine can be compared with other similar compounds, such as:
1H-Pyrazole-4,5-diamine: Lacks the isopropyl group, leading to different chemical properties and reactivity.
1-Isopropyl-1H-pyrazole-3,4-diamine: The position of the amino groups is different, affecting the compound’s biological activity.
1-Isopropyl-1H-pyrazole-4,5-diol: Contains hydroxyl groups instead of amino groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
155601-16-4 |
|---|---|
Formule moléculaire |
C6H12N4 |
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
2-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3 |
Clé InChI |
DAWNEUSXWHZHRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



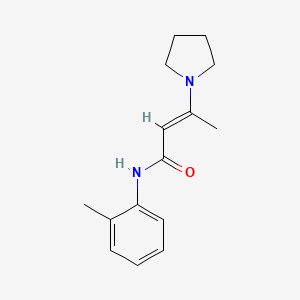
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)

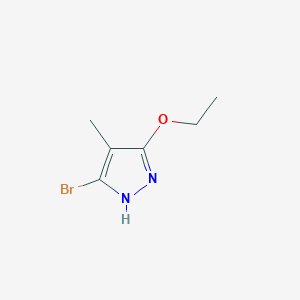
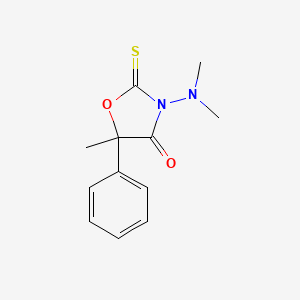
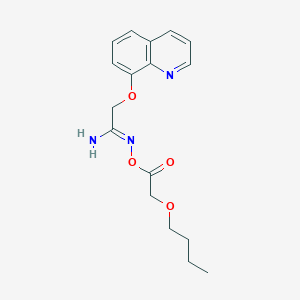

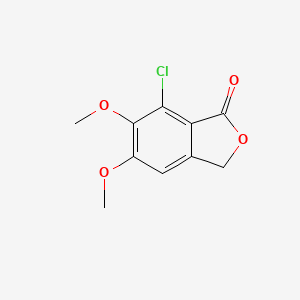

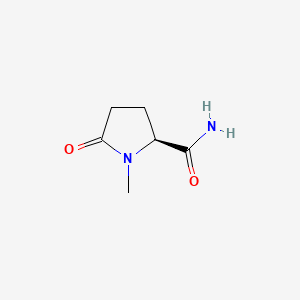
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
